3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt

Vue d'ensemble

Description

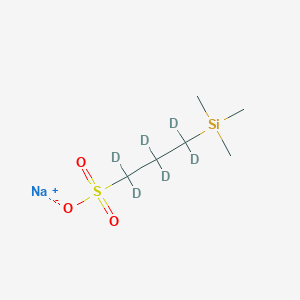

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt is a deuterated compound commonly used in nuclear magnetic resonance spectroscopy as an internal standard. The compound is characterized by the presence of a trimethylsilyl group and a sulfonic acid group, which are attached to a propyl chain. The deuterium atoms replace the hydrogen atoms in the propyl chain, making it useful for various analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt typically involves the reaction of 3-(Trimethylsilyl)-1-propanesulfonic acid with deuterium oxide. The reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The compound can be reduced under specific conditions to form different derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products Formed

Oxidation: Sulfonates and other oxidized derivatives.

Reduction: Reduced forms of the compound with different functional groups.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

NMR Spectroscopy

DSS-d6 serves as an internal standard in quantitative NMR (qNMR) due to several advantageous properties:

- Sharp Signal : Exhibits a single, sharp signal at 0 ppm, facilitating easier quantification of analytes.

- Solubility : Highly soluble in various deuterated solvents such as D2O, DMSO-d6, and CDCl3.

- Chemical Inertness : Generally non-reactive with common analytes, ensuring accurate measurements.

These characteristics make DSS-d6 invaluable for quantifying metabolites in complex mixtures, such as biological samples or environmental samples.

Metabolic Studies

In biological research, DSS-d6 is employed to trace deuterium-labeled compounds. This application is particularly useful in metabolic studies where understanding the pathways and transformations of metabolites is crucial. For instance, researchers have utilized DSS-d6 to analyze metabolic changes in organisms subjected to different dietary conditions.

Pharmaceutical Development

DSS-d6 is instrumental in the development of diagnostic tools and therapeutic agents. Its role as an internal standard allows for precise quantification of active pharmaceutical ingredients (APIs) during formulation development and stability testing.

Quality Control in Industry

In industrial settings, DSS-d6 is used for quality control and analytical testing of various products. Its reliability as an internal standard ensures that manufacturers can maintain consistent product quality through rigorous testing protocols.

Case Study 1: Metabolomic Profiling

In a study published in Metabolites, researchers utilized DSS-d6 as an internal standard for quantifying beta-hydroxybutyrate (BHBA) and non-esterified fatty acids (NEFA) in dairy cows during early lactation. The use of DSS-d6 enabled precise metabolomic profiling, revealing significant insights into energy metabolism during this critical period.

Case Study 2: Drug Development

A pharmaceutical study demonstrated the effectiveness of DSS-d6 in quantifying the concentration of a new anti-cancer drug during stability testing. By employing DSS-d6 as an internal standard, researchers achieved high precision and accuracy in their measurements, which was critical for regulatory submissions .

Mécanisme D'action

The compound exerts its effects primarily through its role as an internal standard in nuclear magnetic resonance spectroscopy. The deuterium atoms provide a distinct signal that can be easily distinguished from other signals in the spectrum. This allows for accurate quantification and analysis of other compounds in the sample.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 sodium salt: Another deuterated internal standard used in nuclear magnetic resonance spectroscopy.

2-(Trimethylsilyl)ethanesulfonic acid sodium salt: A similar compound with a shorter carbon chain.

Uniqueness

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt is unique due to its specific structure, which provides distinct nuclear magnetic resonance signals. The presence of deuterium atoms enhances its utility in various analytical applications, making it a valuable tool in scientific research.

Activité Biologique

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt, commonly referred to as DSS-d6, is a deuterated sulfonic acid used primarily as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its unique properties make it a valuable tool in various biological and chemical research applications. This article explores the biological activity of DSS-d6, including its role in metabolic studies, toxicity assessments, and its implications in organoid research.

Overview of this compound

DSS-d6 is a water-soluble sulfonate that serves as a reference standard due to its high solubility and stability across a range of pH levels. It provides a consistent signal in NMR experiments, allowing for the quantification of metabolites in biological samples. The compound is often employed in studies involving exometabolome analysis and metabolic profiling.

Metabolic Profiling

DSS-d6 has been extensively utilized in metabolic profiling studies. For instance, it was used as an internal standard in NMR spectroscopy to assess the metabolome of organoids derived from small intestinal and pancreatic tissues. The study demonstrated significant differences in metabolite concentrations between organoids and their corresponding tissues, highlighting the utility of DSS-d6 in normalizing spectral data for accurate quantification of metabolites like glutamate, lactate, and alanine .

| Metabolite | Tissue Concentration | Organoid Concentration | Statistical Significance |

|---|---|---|---|

| Glutamate | Higher | Lower | α = 0.0015 |

| Lactate | Higher | Lower | α = 0.046 |

| Alanine | Higher | Lower | α = 0.016 |

Toxicity Studies

Research has indicated that DSS-d6 may exhibit varying degrees of toxicity depending on the biological context. A notable study assessed its mechanical and metabolic toxicity on porcine carotid arteries, revealing that while DSS-d6 is generally considered safe for use in NMR applications, it can induce cellular stress under specific conditions . The findings suggest that while DSS-d6 serves as an effective NMR marker, caution should be exercised regarding its concentration and application in live tissue studies.

Organoid Metabolome Analysis

In a pilot study focused on organoid technology, DSS-d6 was employed to investigate whether organoids could replicate the metabolomic profile of their parent tissues. The results indicated that organoids had significantly lower concentrations of certain metabolites compared to their native tissues, emphasizing the importance of DSS-d6 as a reference point for metabolite quantification .

Interaction with Biological Molecules

Another study explored the interaction of DSS with biomolecules such as glutathione disulfide and its role in redox reactions involving heavy metals like uranium. This research underscored the potential for DSS-d6 to influence biochemical pathways through its interactions with key cellular components .

Propriétés

IUPAC Name |

sodium;1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1/i4D2,5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEXKRHYVOGVDA-CHBZFOKHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NaO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584454 | |

| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-85-3 | |

| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) and why is it used in quantitative NMR (qNMR)?

A: this compound (DSS-d6) is a chemical compound commonly used as an internal standard in qNMR. [, , ] Its popularity stems from several key characteristics:

- Simple Spectrum: DSS-d6 exhibits a single, sharp signal at 0 ppm in 1H NMR spectra, simplifying analyte quantification. [, ]

- Solubility: It demonstrates good solubility in various deuterated solvents, including D2O, DMSO-d6, CD3OD, and CDCl3. []

- Chemical Inertness: DSS-d6 generally doesn't react with common analytes, ensuring accurate quantification. []

Q2: How does DSS-d6 enable absolute quantification in qNMR?

A: In qNMR, the signal intensity of a given NMR resonance is directly proportional to the molar amount of that nucleus in the sample. [, ] By adding a known amount of DSS-d6 to a sample containing an unknown quantity of the target analyte, the analyte's concentration can be calculated from the ratio of its signal intensity to the DSS-d6 signal intensity. [] This approach eliminates the need for calibration curves, making qNMR a powerful tool for absolute quantification.

Q3: Can you provide examples of compounds quantified using DSS-d6 as an internal standard?

A3: DSS-d6 has been successfully utilized in the absolute quantification of various compounds, including:

- Natural Products: Carminic acid in cochineal extract. []

- Pharmaceutical Compounds: Cyclophosphamide hydrate and sofosbuvir. [, ]

- Small Molecules in Complex Mixtures: Glycine and maleic acid in H2O-rich solutions. []

Q4: Are there any limitations to using DSS-d6 in qNMR?

A4: While generally reliable, using DSS-d6 in qNMR has a few potential limitations:

- Signal Overlap: The DSS-d6 signal might overlap with analyte signals in crowded spectral regions, hindering accurate integration. [] This is less problematic with 31P-qNMR due to simpler spectra. [, ]

- Solvent Effects: The chemical shift of the DSS-d6 signal can slightly vary depending on the solvent, potentially affecting quantification accuracy. []

Q5: Are there alternative internal standards to DSS-d6 for qNMR?

A: Yes, other compounds can serve as internal standards in qNMR depending on the specific application and solvent. Research has explored the use of potassium hydrogen phthalate, maleic acid, 3,5-bis-trifluoromethyl benzoic acid, dimethyl sulfone, dimethyl terephthalate, and 1,4-bis-trimethlsilyl benzene (or its deuterated form) as potential alternatives to create a "universal" SI-traceable calibrator suite. [] These compounds offer a range of chemical shifts and solubilities, allowing for flexibility in method development.

Q6: What is the significance of SI-traceability in qNMR using DSS-d6?

A: SI-traceability refers to the ability to relate measurement results to the International System of Units (SI) through an unbroken chain of calibrations. [, ] To achieve SI-traceable qNMR analysis using DSS-d6, its concentration can be corrected using certified reference materials (CRMs) like diethyl phthalate or potassium hydrogen phthalate. [] This ensures the reliability and comparability of qNMR results across different laboratories and studies.

Q7: What are the advantages of using qNMR with DSS-d6 over traditional analytical techniques?

A7: qNMR with DSS-d6 offers several advantages over traditional analytical methods like chromatography:

- Direct Measurement: qNMR directly measures the number of nuclei, providing absolute quantification without requiring compound-specific standards or calibration curves. [, ]

- Speed and Simplicity: qNMR analysis is generally faster and simpler than chromatographic methods, often requiring only 10-20 minutes. []

Q8: What are some future directions for research on DSS-d6 in qNMR?

A8: While DSS-d6 is well-established in qNMR, future research could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.